2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide
Description
2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is a thienopyrimidine-derived acetamide compound characterized by a sulfanyl linkage connecting the thienopyrimidinone core to an N-(2,5-difluorophenyl)acetamide moiety. The thienopyrimidine scaffold is known for its versatility in drug discovery, often associated with kinase inhibition or enzyme modulation . The 2,5-difluorophenyl group may enhance lipophilicity and metabolic stability compared to non-halogenated analogs, influencing bioavailability and target engagement .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S2/c22-14-6-7-15(23)17(10-14)24-18(27)12-30-21-25-16-8-9-29-19(16)20(28)26(21)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAVZJLKKLPEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of high-temperature refluxing and the employment of desiccants like calcium chloride to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (BF21245)
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Molecular Formula : C₂₃H₂₀F₃N₃O₃S₂
- Molecular Weight : 535.55 g/mol .
- Key Differences: The 4-trifluoromethoxyphenyl group introduces steric bulk and strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility. The 4-methylphenyl group on the thienopyrimidine core could increase hydrophobic interactions in target binding pockets.
Analogues with Varied Heterocyclic Cores
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
Goxalapladib (CAS-412950-27-7)
- Molecular Formula : C₄₀H₃₉F₅N₄O₃
- Molecular Weight : 718.80 g/mol .
- Key Differences : A naphthyridine-based compound with trifluoromethyl and methoxyethyl substituents, designed for atherosclerosis treatment. The larger molecular framework and multiple fluorinated groups highlight the role of structural complexity in targeting specific pathways .
Molecular Weight and Substituent Effects
- Thienopyrimidine cores (e.g., target compound, BF21245) are lighter than naphthyridine derivatives (e.g., Goxalapladib), favoring oral bioavailability.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core with a sulfanyl group and a difluorophenyl acetamide moiety. The molecular formula is , with a molecular weight of approximately 467.6 g/mol. The presence of the sulfanyl group is significant as it may enhance the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit notable anticancer properties. Specifically, 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide has been shown to inhibit key enzymes involved in cancer cell proliferation:
- Target Enzymes : The compound may inhibit thymidylate synthase and dihydrofolate reductase, both critical in DNA synthesis and repair.
- Cell Line Studies : In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. For instance, an MTT assay revealed that the compound significantly reduced cell viability in these lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Inhibition of thymidylate synthase |
| DU145 (Prostate Cancer) | 4.5 | Induction of apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
- Bacterial Strains Tested : Common strains include Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 10 to 20 µg/mL for various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bacteriostatic |
The biological activity of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in nucleotide synthesis.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through the activation of caspases.
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications to the thieno-pyrimidine core or substituents on the acetamide moiety can alter potency and selectivity:
- Sulfanyl Group : Essential for enhancing reactivity and biological interactions.
- Difluorophenyl Moiety : Contributes to lipophilicity and cellular uptake.
Case Studies
Several studies have highlighted the potential of this compound in drug development:
- In Vivo Studies : Animal models have shown promising results with reduced tumor growth rates when treated with the compound.
- Combination Therapies : Preliminary data suggest enhanced efficacy when used in combination with established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
